Geniposide

Catalog No.
S528805
CAS No.
24512-63-8
M.F
C17H24O10
M. Wt
388.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Geniposide

CAS Number

24512-63-8

Product Name

Geniposide

IUPAC Name

methyl (1S,4aS,7aS)-7-(hydroxymethyl)-1-[(3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4a,5,7a-tetrahydrocyclopenta[c]pyran-4-carboxylate

Molecular Formula

C17H24O10

Molecular Weight

388.4 g/mol

InChI

InChI=1S/C17H24O10/c1-24-15(23)9-6-25-16(11-7(4-18)2-3-8(9)11)27-17-14(22)13(21)12(20)10(5-19)26-17/h2,6,8,10-14,16-22H,3-5H2,1H3/t8-,10-,11-,12-,13+,14-,16+,17?/m1/s1

InChI Key

IBFYXTRXDNAPMM-NOPYRFGNSA-N

SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O

Solubility

Soluble in DMSO.

Synonyms

geniposide, jasminoidin

Canonical SMILES

COC(=O)C1=COC(C2C1CC=C2CO)OC3C(C(C(C(O3)CO)O)O)O

Isomeric SMILES

COC(=O)C1=CO[C@H]([C@H]2[C@@H]1CC=C2CO)OC3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O

Description

The exact mass of the compound Geniposide is 388.13695 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO.. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Terpenes - Monoterpenes - Cyclopentane Monoterpenes - Iridoids - Supplementary Records. It belongs to the ontological category of terpene glycoside in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic, and the GHS signal word is DangerThe storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Antioxidant and Anti-inflammatory Properties

One of the most studied aspects of Geniposide is its potent antioxidant and anti-inflammatory activity. Studies have shown it can effectively combat oxidative stress, a condition linked to various chronic diseases. Geniposide achieves this by scavenging free radicals and modulating the activity of enzymes involved in antioxidant defense []. Additionally, research suggests Geniposide's anti-inflammatory properties may be beneficial in managing conditions like inflammatory bowel disease and rheumatoid arthritis [].

Potential for Neuroprotection

Role in Diabetes Management

Research suggests Geniposide may hold promise for diabetes management. Studies have shown it can improve blood sugar control, promote pancreatic beta-cell function, and reduce diabetic complications []. Geniposide's ability to modulate insulin signaling and regulate inflammatory pathways may contribute to its potential benefits in diabetes treatment [].

Geniposide is a bioactive iridoid glycoside, primarily derived from the fruit of Gardenia jasminoides, a plant widely used in traditional medicine. Its chemical structure is characterized by the formula C17H24O10, indicating it consists of a genipin molecule linked to a glucose unit. Geniposide appears as a white or pale yellow powder, exhibiting solubility in water and ethanol but insolubility in petroleum ether. It has a density of 1.49 g/cm³ and a melting point of 161.53°C .

  • Glucagon-like peptide-1 (GLP-1) receptor agonism: Studies suggest geniposide might act as an agonist for the GLP-1 receptor, potentially contributing to its neuroprotective effects [].
  • Antioxidant activity: Geniposide seems to induce the production of endogenous antioxidant enzymes, protecting cells from oxidative stress [].
  • Anti-inflammatory modulation: Research indicates geniposide might modulate inflammatory pathways, potentially explaining its anti-inflammatory properties [].
. Upon administration, it undergoes hydrolysis, methylation, glucosylation, taurine conjugation, and various other modifications. These processes lead to the formation of metabolites that can exert pharmacological effects. Notably, geniposide can be converted into genipin by intestinal microbiota enzymes, specifically β-glucosidase . The bioavailability of geniposide varies with administration routes; for instance, it reaches peak concentrations in tissues such as the liver and spleen within 30 minutes after oral intake .

Geniposide exhibits a wide range of biological activities:

  • Neuroprotective Effects: It acts as an agonist for the glucagon-like peptide-1 receptor, promoting neurotrophic effects that may benefit conditions like Alzheimer's and Parkinson's diseases .
  • Antidiabetic Properties: Geniposide enhances glucose utilization and insulin production while inhibiting insulin resistance and hepatic glucose production .
  • Hepatoprotective Effects: It protects liver cells from oxidative stress and can mitigate liver injury caused by high glucose levels .
  • Anti-inflammatory and Antioxidant Activities: Geniposide modulates inflammatory pathways and enhances the expression of antioxidant enzymes, thereby reducing oxidative damage .

Geniposide can be synthesized through various methods, including:

  • Natural Extraction: The most common method involves extracting geniposide from Gardenia jasminoides fruits using solvents like ethanol or methanol.
  • Chemical Synthesis: Laboratory synthesis methods have been developed to produce geniposide through glycosylation reactions involving genipin and glucose derivatives, although these methods are less common compared to natural extraction techniques.

Geniposide is utilized in several therapeutic contexts:

  • Traditional Medicine: Employed for its anti-inflammatory, analgesic, and antidiabetic properties.
  • Pharmaceutical Development: Investigated for potential formulations targeting metabolic disorders, neurodegenerative diseases, and liver protection.
  • Nutraceuticals: Incorporated into dietary supplements aimed at improving metabolic health and providing antioxidant benefits.

Research indicates that geniposide interacts with various biological pathways:

  • It modulates the activity of enzymes involved in glucose metabolism, such as glycogen phosphorylase and glucose-6-phosphatase.
  • Geniposide influences signaling pathways related to oxidative stress and inflammation, notably through the activation of the phosphoinositide 3-kinase/nuclear factor erythroid 2-related factor 2 pathway .
  • Studies have also shown potential hepatotoxicity at high doses, which necessitates careful consideration of dosage in therapeutic applications .

Geniposide shares structural similarities with other iridoid glycosides. Here are some comparable compounds:

Compound NameStructure SimilarityUnique Properties
GenipinYesActive metabolite of geniposide; exhibits neuroprotective effects.
LoganinYesExhibits anti-inflammatory and antioxidant activities; less studied than geniposide.
CatalpolYesFound in Rehmannia glutinosa; known for its neuroprotective effects but with different pharmacokinetics.
HarpagosideYesExhibits anti-inflammatory properties; primarily sourced from Harpagophytum procumbens.

Geniposide stands out due to its extensive pharmacological profile encompassing neuroprotection, antidiabetic effects, hepatoprotection, and its unique mechanism of action through specific receptor interactions .

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

-2.3

Hydrogen Bond Acceptor Count

10

Hydrogen Bond Donor Count

5

Exact Mass

388.13694696 g/mol

Monoisotopic Mass

388.13694696 g/mol

Heavy Atom Count

27

Appearance

solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

145295QLXY

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral]

Pictograms

Acute Toxic

Acute Toxic

Other CAS

169799-41-1

Wikipedia

Geniposide

Dates

Modify: 2023-08-15
1: Yao DD, Shu L, Yang L, Jia XB. [Advance in studies on anti-diabetic mechanism   of Gardeniae Fructus and its active ingredient geniposide]. Zhongguo Zhong Yao Za Zhi. 2014 Apr;39(8):1368-73. Review. Chinese. PubMed PMID: 25039166.

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